molecular formula C19H22N2O6 B11059370 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

Cat. No.: B11059370
M. Wt: 374.4 g/mol
InChI Key: NQZQAOUGQQPRLL-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring is formed through a cyclization reaction with an appropriate dihalide under basic conditions.

    Spirocyclic Intermediate Formation: The spirocyclic structure is introduced by reacting the benzodioxin derivative with a spirocyclic amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction, often facilitated by heating the intermediate in the presence of a dehydrating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance binding affinity and selectivity.

    Biology: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione
  • This compound analogs

Comparison: Compared to other similar compounds, this compound stands out due to its unique spirocyclic structure, which can confer enhanced stability and specificity in binding interactions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H22N2O6/c22-17-12-14(20-5-3-19(4-6-20)26-9-10-27-19)18(23)21(17)13-1-2-15-16(11-13)25-8-7-24-15/h1-2,11,14H,3-10,12H2

InChI Key

NQZQAOUGQQPRLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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